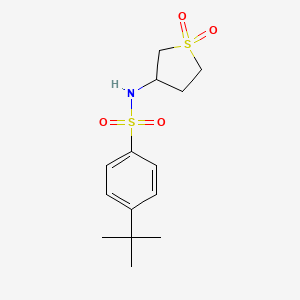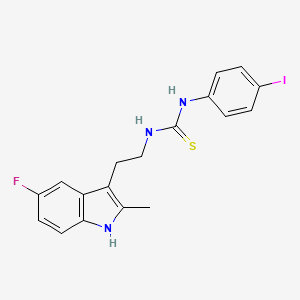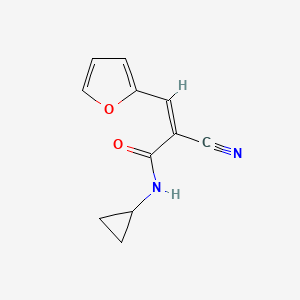
3-Phenyl-3-(piperidin-4-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for 3-Phenyl-3-(piperidin-4-yl)propanoic acid hydrochloride is 1S/C8H15NO2.ClH/c10-8(11)2-1-7-3-5-9-6-4-7;/h7,9H,1-6H2,(H,10,11);1H . This indicates the presence of a piperidine ring, a carboxylic acid group, and a phenyl group in the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is normal and it should be stored in an inert atmosphere .Scientific Research Applications
Synthesis and Antibacterial Activity
- Microwave-assisted synthesis techniques have facilitated the creation of compounds with a structure similar to 3-Phenyl-3-(piperidin-4-yl)propanoic acid hydrochloride, demonstrating significant antibacterial activities. One such study showcases the synthesis of related compounds through the reaction of piperidine with chloroacetophenone, followed by condensation with aryl aldehydes. These compounds have been screened for their antibacterial properties, suggesting their potential application in developing new antimicrobial agents (Merugu et al., 2010).
Molecular Interaction Studies
- The interaction of similar compounds with DNA has been investigated, providing insights into their potential therapeutic applications. For instance, derivatives containing the aromatic/heteroaromatic propanone structure have been studied for their interaction with fish sperm DNA. This research contributes to the understanding of how such compounds could be designed to target DNA effectively, which is crucial for the development of new drug candidates (Istanbullu et al., 2017).
Catalytic Applications
- Research into the catalytic properties of compounds related to this compound has shown their effectiveness in oxidative cyclization processes. For example, cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which share a structural similarity, have been used as catalysts for the oxidative cyclization of alkenols, demonstrating the versatility of these compounds in synthetic organic chemistry (Dönges et al., 2014).
Drug Development Applications
- The structural motif of this compound has been explored in the development of therapeutic agents, such as in the synthesis of enantiomers of specific aminoalcohols. These studies provide a foundation for the development of drugs with improved efficacy and selectivity, highlighting the importance of such compounds in medicinal chemistry (Kulig et al., 2007).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s mentioned that it allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It’s also amenable for linker attachment via reductive amination .
Biochemical Pathways
It’s known to be a basic building block for making protein degrader libraries , suggesting it may influence protein degradation pathways.
Pharmacokinetics
Its chemical properties such as melting point, boiling point, and vapor pressure are mentioned , which could potentially impact its bioavailability.
Result of Action
Given its role in protein degradation , it may influence cellular processes related to protein turnover.
properties
IUPAC Name |
3-phenyl-3-piperidin-4-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(17)10-13(11-4-2-1-3-5-11)12-6-8-15-9-7-12;/h1-5,12-13,15H,6-10H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBPDXDHUJGUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(CC(=O)O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2811453.png)
![(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2811455.png)



![6-(3,4-Dichlorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B2811461.png)
![2-(2-(4-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2811464.png)
![N-(2,4-dimethoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2811465.png)

![tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B2811468.png)


